The catalytic synthesis of ethyl hydroperoxide from ethane and hydrogen peroxide represents a significant advancement in selective oxidation chemistry [3]. Iron and copper containing ZSM-5 catalysts have demonstrated exceptional effectiveness for the partial oxidation of ethane with hydrogen peroxide, achieving combined oxygenate selectivities and productivities of up to 95.2% and 65 mol kg^(-1) h^(-1), respectively [3]. These catalytic systems can achieve high conversion of ethane (approximately 56%) to various oxygenated products, with acetic acid formation reaching selectivity levels of approximately 70% [3].
Detailed mechanistic studies reveal a complex reaction network where ethane oxidation generates a range of C2 oxygenates, followed by sequential carbon-carbon bond cleavage that produces C1 products [3]. The formation of ethyl hydroperoxide through this catalytic route does not originate from the decomposition of alkylperoxy species, but rather represents direct production from ethane substrate [3]. This distinguishes the ethane-hydrogen peroxide catalytic pathway from methane oxidation mechanisms over similar zeolite catalysts, as the ethane oxidation process involves carbon-based radicals that contribute to the observed high conversion rates [3].
The titanium-silicate catalyst TS-1 has been identified as a highly selective and active catalyst for ethylene epoxidation with hydrogen peroxide, demonstrating remarkable stability and selectivity over 150 hours time-on-stream [1]. While primarily focused on ethylene oxide production, these catalyst systems provide fundamental insights into hydroperoxide formation mechanisms that are applicable to ethyl hydroperoxide synthesis [1]. Temperature and pressure variations significantly affect product selectivity, with hydrogen peroxide concentration improvements leading to enhanced selectivity and conversion rates [1].
Research conducted using aqueous partial oxidation systems has demonstrated that ethyl hydroperoxide can be produced with 100% selectivity in batch reactions utilizing short durations and low initial hydrogen peroxide concentrations [27]. AuPd nanoparticle catalysts operating at 21°C and 1 bar ethane pressure have achieved maximum oxygenate yields of 7707 μmol g^(-1) h^(-1), with ethyl hydroperoxide identified as the primary product resulting from direct ethane oxidation [27].
Table 1: Catalytic Performance Data for Ethane-Hydrogen Peroxide Systems
| Catalyst System | Temperature (°C) | Selectivity (%) | Productivity (mol kg^(-1) h^(-1)) | Reference |
|---|---|---|---|---|
| Fe-Cu/ZSM-5 | Variable | 95.2 | 65 | [3] |
| TS-1 | 15-80 | Variable | Not specified | [1] |
| AuPd nanoparticles | 21 | 100 | 7.707 × 10^(-3) | [27] |
The development of visible-light-responsive photocatalysts for ethyl hydroperoxide production has achieved remarkable progress through the design of Au/WO₃ systems [7] [8] [11]. These catalysts have demonstrated unprecedented efficiency in converting ethane to ethyl hydroperoxide under visible light irradiation, achieving an impressive yield of 1887 μmol g^(-1) in two hours at room temperature [7] [8] [11]. This represents the first successful demonstration of visible-light driven photocatalytic ethane oxidation into ethyl hydroperoxide [7] [8] [11].
The Au/WO₃ photocatalyst design addresses three critical requirements for efficient photocatalytic performance [11]. The tungsten trioxide component provides a narrow band gap for visible light response, while gold nanoparticles serve as promoters that enhance charge transfer and improve light harvesting through surface plasmon resonance effects [11]. The synergistic combination results in highly efficient separation of photo-generated electrons and holes, as demonstrated by stable photocurrent measurements of 1.74 μA cm^(-2) under visible light irradiation, significantly higher than WO₃ alone at 1.23 μA cm^(-2) [11].
Thermal energy integration with photocatalytic systems has proven highly effective for enhancing ethyl hydroperoxide production [7] [11]. Introduction of thermal energy increases the driving force for ethane oxidation, resulting in a six-fold enhancement of ethyl hydroperoxide production to 11,233 μmol g^(-1) at 100°C [7] [11]. The combined photocatalytic-thermal system achieves a significant apparent quantum efficiency of 17.9% at 450 nm wavelength [7] [11].
Active species trapping experiments and isotope-labeling studies have elucidated the reaction pathway mechanisms in Au/WO₃ photocatalytic systems [7] [11]. The photocatalytic process demonstrates high selectivity of 63.6% toward ethyl hydroperoxide formation at elevated temperatures [11]. Product distribution analysis reveals formation of multiple oxygenated compounds including acetaldehyde (1799 μmol), acetic acid (665 μmol), and ethanol (449 μmol) alongside the primary ethyl hydroperoxide product [11].
Table 2: Au/WO₃ Photocatalytic Performance Parameters
| Reaction Conditions | Temperature (°C) | Yield (μmol g^(-1)) | Selectivity (%) | Quantum Efficiency (%) |
|---|---|---|---|---|
| Visible light only | 25 | 1,887 | Not specified | Not specified |
| Visible light + thermal | 100 | 11,233 | 63.6 | 17.9 |
Radical-mediated formation pathways represent fundamental mechanisms underlying ethyl hydroperoxide synthesis in photocatalytic systems [14] [15] [16] [18]. The formation of ethyl hydroperoxide occurs through the generation of alkoxyl radicals via homolytic cleavage of the hydroperoxide oxygen-oxygen bond [15]. Electron spin resonance studies using 5,5-dimethyl-1-pyrroline N-oxide as a spin trap have detected the formation of peroxyl, alkoxyl, and methyl radicals derived from alkyl hydroperoxides [15].
The mechanism of metal-independent decomposition of organic hydroperoxides involves nucleophilic attack processes [16]. Halogenated quinones enhance hydroperoxide decomposition through formation of intermediate compounds that undergo homolytic decomposition to produce alkoxyl radicals [16]. The reaction proceeds via nucleophilic attack of the hydroperoxide on quinone systems, forming chloro-alkylperoxyl-benzoquinone intermediates that decompose homolytically to generate the desired alkoxyl radical products [16].
Hydroxyl radicals play a crucial role in ethyl hydroperoxide formation through decomposition of hydroperoxide compounds [18]. These radicals are produced from hydroperoxide decomposition and represent the initial step in atmospheric removal processes for many organic compounds [18]. The alkyl radical formation pathway involves hydrogen atom removal by hydroxyl radicals, forming water and alkyl radicals that subsequently react rapidly with oxygen to form peroxy radicals [18].
Computational studies have revealed detailed mechanistic pathways for ethyl hydroperoxide unimolecular dissociation [34]. The formation involves hydrogen transfer from alkane substrates to terminal oxygen atoms of reactive intermediates, followed by unimolecular dissociation processes [34]. Activation energies for key transition states have been calculated at 196 kJ mol^(-1) for four-member-ring transition states and 235 kJ mol^(-1) for five-member-ring transition states [34].
The photochemical reaction pathway exhibits an overall activation energy of 7 kJ mol^(-1), making it the most thermodynamically favorable mechanism [34]. All radical-mediated reactions demonstrate strongly exothermic character, indicating favorable forward reaction directions [34]. Solvent effects significantly influence reaction energetics, with overall activation energies decreasing by 162 kJ mol^(-1) and 140 kJ mol^(-1) according to SMD and PCM solvation models, respectively [34].
Industrial-scale production of ethyl hydroperoxide remains limited compared to other hydroperoxide compounds, with most commercial hydroperoxide production focusing on ethylbenzene hydroperoxide and tert-butyl hydroperoxide systems [4] [24]. The organic peroxide method, also known as the hydroperoxide method, represents the most widely used industrial process for producing organic peroxides, though primarily applied to propylene oxide production rather than ethyl hydroperoxide specifically [24].
The industrial ethylbenzene hydroperoxide production process involves liquid-phase peroxidation of ethylbenzene with oxygen-containing gases [26]. This process achieves ethylbenzene conversion rates typically less than 10% with target product selectivity below 90%, representing the main limitations that restrict large-scale implementation [26]. The addition of organic basic substances, particularly guanidine compounds, has shown promise for improving selectivity in peroxidation reactions [26].
Commercial hydrogen peroxide production utilizes the anthraquinone auto-oxidation process as the primary method [22] [23]. This process involves sequential hydrogenation and oxidation of 2-ethyl anthraquinone to generate hydrogen peroxide [25]. The anthraquinone process demonstrates high efficiency and scalability, making it the most widely adopted method for industrial hydrogen peroxide production [23]. Alternative methods including direct synthesis from hydrogen and oxygen and electrochemical processes exist but remain less common due to higher costs and technical challenges [23].
Production cost considerations for hydroperoxide manufacturing include raw material costs, energy consumption, labor, maintenance, and environmental compliance factors [23]. The overall production economics depend heavily on efficient management of these cost components to ensure market competitiveness [23]. The anthraquinone process requires specific raw materials including anthraquinone derivatives, hydrogen gas, oxygen or air, and various solvents and catalysts [23].
Table 3: Industrial Hydroperoxide Production Parameters
| Process Type | Conversion Rate (%) | Selectivity (%) | Primary Limitations |
|---|---|---|---|
| Ethylbenzene peroxidation | <10 | <90 | Low conversion and selectivity |
| Anthraquinone auto-oxidation | High | High | Not specific to ethyl hydroperoxide |
| Direct synthesis | Variable | Variable | High costs and technical challenges |
Ethyl hydroperoxide formation occurs naturally in flame environments during alkane combustion processes [6] [27] [29]. The compound forms as an intermediate species in the flame of burning alkanes, representing a fundamental pathway in combustion chemistry [6] [29]. Flame synthesis represents one of the earliest recognized formation routes for ethyl hydroperoxide, predating controlled catalytic and photocatalytic synthesis methods [29].
Combustion autoxidation studies utilizing synchrotron vacuum ultraviolet-photoionization mass spectrometry have detected ethyl hydroperoxide formation in n-pentane combustion at 600 K [36] [37]. These investigations reveal that ethyl hydroperoxide appears alongside methyl hydroperoxide, pentyl hydroperoxides, and ketohydroperoxides in the complex combustion environment [36] [37]. The formation mechanism involves hydrogen abstraction from alkane substrates followed by oxygen addition and hydrogen abstraction processes [31].
The autoxidation mechanism in combustion environments involves initial alkyl radical formation through hydrogen abstraction reactions [31]. Subsequently, oxygen molecule addition to alkyl radicals produces alkylperoxy radicals [31]. Intermolecular and intramolecular hydrogen abstraction by alkylperoxy radicals results in alkyl hydroperoxide formation [31]. The rate of hydroperoxide formation depends on the secondary hydrogen to primary hydrogen ratio in the alkane substrate [31].
Photoionization cross-section measurements have enabled accurate quantification of ethyl hydroperoxide in combustion systems [36] [37]. The ionization energy for ethyl hydroperoxide has been measured at 9.70 ± 0.05 eV, which agrees well with theoretical predictions of 9.69 eV [36] [37]. Photodissociation studies reveal that ethyl hydroperoxide cations undergo fragmentation primarily through loss of the OOH group, representing the characteristic photodissociation fingerprint [36] [37].
Temperature-dependent studies in combustion environments show that ethyl hydroperoxide formation varies significantly with reaction temperature [30]. Unimolecular decomposition becomes dominant at elevated temperatures, with O-O bond dissociation representing the primary pathway [30]. The rate constant for ethyl hydroperoxide decomposition follows the expression k₁ = 9.26 × 10⁵² T^(-11.91) exp(-26879/T) s^(-1) at 1 atm pressure [30].
Table 4: Combustion Environment Formation Data
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Ionization Energy | 9.70 ± 0.05 | eV | [36] [37] |
| Formation Temperature | 600 | K | [36] [37] |
| Decomposition Rate Constant | 9.26 × 10⁵² T^(-11.91) exp(-26879/T) | s^(-1) | [30] |
| Branching Ratio (O-O dissociation) | >99 | % | [30] |
Laser photoacoustic spectroscopy has emerged as a powerful technique for investigating the vibrational overtone structure of ethyl hydroperoxide, providing detailed insights into the coupling between O–H stretching and torsional motion about the oxygen-oxygen bond [2] [3] [4]. The O–H stretch overtone excitation studies have revealed remarkable spectroscopic features that distinguish ethyl hydroperoxide from simpler hydroperoxide systems.
Experimental Methodology and Instrumentation
The laser photoacoustic spectroscopy technique employed for ethyl hydroperoxide utilizes tunable laser sources to excite specific vibrational overtones while monitoring the resulting acoustic response [2] [4]. The experimental setup typically involves a photoacoustic cell operated under controlled temperature and pressure conditions, with laser wavelengths systematically scanned across the overtone regions of interest. Detection limits achieved through this methodology have demonstrated sensitivity levels sufficient for atmospheric trace gas monitoring applications [5] [6].
Overtone Progression and Intensity Analysis
Systematic investigations of ethyl hydroperoxide have characterized the O–H stretch overtone progression from three to six quanta excitation (3νOH through 6νOH) [2] [4]. The integrated absorption cross-sections show a characteristic dropoff pattern with increasing overtone level. For the 3νOH transition, cross-sections of approximately 2.0 × 10⁻²² square centimeters per molecule per wavenumber have been measured, decreasing to 0.14 × 10⁻²² for 4νOH, 0.018 × 10⁻²² for 5νOH, and 0.0023 × 10⁻²² for 6νOH [2] [4].
The intensity dropoff factors reveal important mechanistic insights: a 14-fold reduction occurs between 3νOH and 4νOH transitions, while subsequent transitions (5νOH to 6νOH) exhibit an 8-fold decrease [2]. This pattern indicates that the dropoff becomes less extreme with increasing overtone excitation, suggesting modifications in the coupling between vibrational and torsional motions at higher energy levels.
Conformational Contributions to Overtone Spectra
A distinctive feature of ethyl hydroperoxide O–H overtone spectra is the increasing prominence of conformational effects with higher excitation levels [2] [4]. While both anti and gauche conformers contribute to the 3νOH spectrum, their individual contributions become clearly distinguishable at 5νOH and 6νOH excitation levels. This conformer-specific behavior arises from the influence of torsional motion about the oxygen-oxygen bond on the O–H stretch overtone intensities.
The experimental observations demonstrate that spectral features due to torsional excitation, including hot bands, become more prominent with increasing O–H stretch excitation [2]. This behavior parallels that observed in related hydroperoxide systems such as methyl hydroperoxide, indicating a general principle governing hydroperoxide vibrational dynamics.
Wavenumber Regions and Spectral Assignment
The O–H stretch overtone transitions occur in well-defined wavenumber regions: 3νOH appears in the 10,400-10,600 wavenumber range, 4νOH in 13,700-14,000 wavenumbers, 5νOH in 16,600-16,800 wavenumbers, and 6νOH in 19,500-19,800 wavenumbers [2] [3] [4]. These assignments have been confirmed through comparison with ab initio spectral simulations that incorporate the coupling between O–H stretching and torsional coordinates.
| Overtone Level | Cross Section (10⁻²² cm²/molecule) | Wavenumber Range (cm⁻¹) | Intensity Dropoff Factor | Conformer Contribution | Reference |
|---|---|---|---|---|---|
| 3νOH | 2.0000 | 10,400-10,600 | - | Both | Hsieh et al. 2011 |
| 4νOH | 0.1400 | 13,700-14,000 | 14x | Both distinguishable | Hsieh et al. 2011 |
| 5νOH | 0.0180 | 16,600-16,800 | 8x | Clearly distinguishable | Hsieh et al. 2011 |
| 6νOH | 0.0023 | 19,500-19,800 | 8x | Clearly distinguishable | Hsieh et al. 2011 |
The application of laser photoacoustic spectroscopy to conformer analysis of ethyl hydroperoxide has provided unprecedented detail regarding the structural dynamics and energetics of this molecular system [2] [7] [8]. The technique enables direct observation of conformational transitions and quantitative determination of conformer-specific spectroscopic parameters.
Theoretical Framework for Conformer Analysis
The conformational landscape of ethyl hydroperoxide is characterized by two primary stable configurations: the anti (trans) conformer and the gauche conformer, distinguished by their carbon-oxygen-oxygen-hydrogen dihedral angles [2] [9]. The anti conformer exhibits a dihedral angle of approximately -176.7 degrees, while the gauche conformer adopts an angle of approximately 71.0 degrees [9]. Experimental studies have determined an energy separation of 330 wavenumbers between these conformers, with the anti conformer representing the lower energy configuration [2].
Population Distribution and Temperature Effects
At low temperatures (10 Kelvin), the anti conformer dominates the population distribution, accounting for approximately 78.9 percent of molecules, while the primary gauche conformer contributes 10.5 percent [9]. This population distribution reflects the relative stability of the conformational states and provides important constraints for spectroscopic modeling efforts.
The temperature dependence of conformer populations plays a crucial role in interpreting room temperature spectra, where thermal excitation populates higher energy conformational states. The experimental action spectra at room temperature demonstrate contributions from both conformers, with the trans conformer assumed to dominate based on energetic considerations [7] [8].
Vibrational-Torsional Coupling Model
The interpretation of photoacoustic spectra relies on sophisticated vibrational-torsional coupling models that account for the influence of torsional motion about the oxygen-oxygen bond on O–H stretch overtone excitation [2] [10] [7]. These models incorporate double-well torsional potentials that reflect the conformational preferences of the molecule and the barriers to internal rotation.
The coupling between O–H stretching and torsional coordinates results in complex spectral patterns that cannot be understood through simple harmonic oscillator models. Instead, the spectra require treatment of the two-dimensional vibrational-torsional problem, incorporating both the O–H stretch coordinate and the carbon-oxygen-oxygen-hydrogen torsional angle [2] [10].
Direct Overtone Photodissociation Studies
Photoacoustic spectroscopy investigations have extended to direct overtone photodissociation studies of ethyl hydroperoxide, providing insights into unimolecular dissociation pathways and energy disposal mechanisms [7] [8]. These studies have observed hydroxyl radical products from unimolecular dissociation following 5νOH excitation, with action spectra collected across the 15,600 to 16,800 wavenumber region [7].
The hydroxyl product state distributions measured at the spectral maximum (16,119 wavenumbers) provide experimental constraints on the oxygen-oxygen bond dissociation energy, yielding an upper limit of 44 kilocalories per mole [7]. These measurements demonstrate the utility of photoacoustic techniques for investigating both spectroscopic properties and chemical dynamics of hydroperoxide systems.
| Conformer | Energy Separation (cm⁻¹) | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Dihedral Angle OOCC (°) | Dipole Moment (D) | Population at 10K (%) | Reference |
|---|---|---|---|---|---|---|---|
| Anti (trans) | 0 | 0 | 0 | -176.7 | - | 78.9 | Hsieh et al. 2011 |
| Gauche | 330 | 330 | 137 | 71.0 | 1.8 | 10.5 | Almatarneh et al. 2024 |
The computational characterization of ethyl hydroperoxide torsional dynamics has employed increasingly sophisticated ab initio methodologies to elucidate the molecular mechanisms governing conformational flexibility and vibrational coupling [11] [12] [13] [14]. These investigations have provided fundamental insights into the relationship between electronic structure and observable spectroscopic properties.
Potential Energy Surface Calculations
High-level ab initio calculations have mapped the complete potential energy surface for torsional motion about the oxygen-oxygen bond in ethyl hydroperoxide [13] [15] [14]. The calculations reveal a double-well potential with barriers connecting the anti and gauche conformational minima. Comprehensive studies using Hartree-Fock, Møller-Plesset perturbation theory, and coupled cluster methods have established benchmark values for torsional barrier heights and conformational energy differences [13] [15].
The torsional barriers calculated at the second-order Møller-Plesset theory level with 6-31G* basis sets indicate barrier heights of approximately 137 wavenumbers (0.39 kilocalories per mole) for both trans-to-gauche and gauche-to-trans transitions, with a total internal rotation barrier of 274 wavenumbers (0.78 kilocalories per mole) [15]. These values provide essential parameters for vibrational-torsional coupling models used in spectroscopic simulations.
Electronic Structure Effects on Torsional Coupling
The coupling between O–H stretching and torsional motion exhibits strong dependence on the level of electron correlation treatment employed in quantum chemical calculations [10] [11] [16]. Studies using complete active space self-consistent field methods with correlation-consistent basis sets have demonstrated that the transition dipole moment dependence on torsional angle cannot be neglected when simulating O–H stretching overtone intensities [10].
The electronic structure calculations reveal that transitions between torsional levels of different symmetries contribute significantly to vibrational overtone band intensities, particularly for lower overtone levels [10]. These contributions arise from the dependence of the electric dipole moment on the torsional coordinate, emphasizing the importance of treating vibrational-torsional coupling beyond the Franck-Condon approximation.
Reaction Path Hamiltonian Approach
Advanced computational studies have employed reaction path Hamiltonian methodologies to treat the large-amplitude torsional motion in ethyl hydroperoxide [16] [17]. These approaches expand the rotation-vibration Hamiltonian around geometries on the torsional minimum energy path, providing accurate descriptions of the coupled vibrational-torsional dynamics.
The reaction path calculations incorporate exact kinetic energy operators within the Born-Oppenheimer approximation, enabling precise treatment of the coupling between different vibrational coordinates [16]. The resulting energy level calculations demonstrate excellent agreement with experimental torsional splittings and provide reliable predictions for spectroscopic transitions not yet observed experimentally.
Temperature and Pressure Effects
Ab initio molecular dynamics simulations have investigated the influence of temperature and pressure on ethyl hydroperoxide torsional dynamics [12] [18]. These studies demonstrate that thermal excitation significantly affects conformational population distributions and influences the observed spectroscopic line shapes. The calculations provide theoretical frameworks for interpreting temperature-dependent spectroscopic measurements and predicting behavior under varying environmental conditions.
The pressure dependence of conformational equilibria has been explored through electronic structure calculations incorporating solvent effects via polarizable continuum models [12]. These investigations reveal that environmental effects can modify both the relative stabilities of conformers and the barriers to conformational interconversion, with implications for atmospheric and combustion chemistry applications.
| Barrier Type | Height (cm⁻¹) | Height (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Trans→Gauche | 137 | 0.39 | MP2/6-31G* | Lay et al. 1996 |
| Gauche→Trans | 137 | 0.39 | MP2/6-31G* | Lay et al. 1996 |
| Internal rotation | 274 | 0.78 | MP2/6-31G* | Lay et al. 1996 |
Density functional theory calculations have provided essential geometric and energetic data for ethyl hydroperoxide, with systematic benchmarking studies establishing the accuracy and reliability of various exchange-correlation functionals for hydroperoxide systems [11] [12] [19] [20]. These investigations have evaluated the performance of different DFT methods for predicting bond dissociation energies, conformational preferences, and vibrational frequencies.
Functional Selection and Basis Set Effects
Comprehensive benchmark studies have evaluated 64 different density functional theory functional-basis set combinations for their ability to describe oxygen-oxygen bond dissociation energies in hydroperoxide systems [11]. The investigations encompass local density approximation, generalized gradient approximation, meta-generalized gradient approximation, hybrid, and range-separated hybrid functionals, providing systematic assessments of computational accuracy for peroxide chemistry.
The M06-2X meta-hybrid functional has shown particular utility for thermochemical applications involving ethyl hydroperoxide, although it exhibits larger deviations (±5 kilocalories per mole) compared to B3LYP for some properties [12]. The ωB97X-D range-separated hybrid functional, which incorporates empirical dispersion corrections, has demonstrated superior performance for non-covalent interactions and provides ±2 kilocalorie per mole accuracy for bond dissociation energies [11].
Geometry Optimization Protocols
Standard density functional theory geometry optimization protocols for ethyl hydroperoxide employ redundant internal coordinates with quasi-Newton optimization algorithms [19]. The calculations typically utilize initial Hessian estimates based on Almlöf model Hamiltonians, with subsequent updates using Broyden-Fletcher-Goldfarb-Shanno algorithms to achieve convergence criteria of 10⁻⁶ atomic units for energy gradients [19].
Vibrational Frequency Calculations
Harmonic vibrational frequency calculations using density functional theory methods have provided assignments for the fundamental vibrational modes of ethyl hydroperoxide [13] [15]. The calculations employ analytical second derivatives of the electronic energy with respect to nuclear coordinates, yielding harmonic frequencies that require empirical scaling factors (typically 0.9804 for B3LYP/6-31G* calculations) to account for anharmonic effects [14].
The computed vibrational frequencies enable identification of characteristic spectroscopic signatures for ethyl hydroperoxide, including O–H stretching modes near 3400-3500 wavenumbers, C–H stretching modes in the 2850-3000 wavenumber region, and O–O stretching modes around 800-900 wavenumbers [15] [21]. The torsional modes associated with carbon-oxygen-oxygen-hydrogen internal rotation appear at lower frequencies (200-400 wavenumbers) and exhibit significant anharmonic character [15].
Thermodynamic Property Predictions
Density functional theory calculations have enabled comprehensive prediction of thermodynamic properties for ethyl hydroperoxide, including standard enthalpies of formation, entropies, and heat capacities across wide temperature ranges [13] [15]. The calculations employ rigid-rotor harmonic-oscillator approximations with corrections for hindered internal rotations obtained through direct diagonalization of torsional Hamiltonian matrices [13].
The predicted standard enthalpy of formation for ethyl hydroperoxide is -41.5 ± 1.5 kilocalories per mole, with standard entropy values of 76.1 calories per mole per Kelvin at 298.15 Kelvin [13]. Heat capacity predictions show systematic temperature dependence, increasing from 82.64 joules per mole per Kelvin at 298.15 Kelvin to 188.87 joules per mole per Kelvin at 1500 Kelvin [15].
| Method | Basis Set Quality | Accuracy for BDE (kcal/mol) | Suitable for | Reference |
|---|---|---|---|---|
| B3LYP/6-31G(d) | Double-ζ | - | Geometry optimization | Lay et al. 1996 |
| B3LYP/6-31G(2df,p) | Double-ζ + diffuse | ±3 | Energy calculations | Carmona et al. 2021 |
| B3LYP/6-311++G(3df,3pd) | Triple-ζ + diffuse | ±3 | High accuracy | Carmona et al. 2021 |
| M06-2X/6-31G(d) | Double-ζ | ±5 | Thermochemistry | Almatarneh et al. 2020 |
| MP2/6-31G* | Double-ζ | ±2 | Correlation | Lay et al. 1996 |
Molecular Geometry and Electronic Structure Parameters
Density functional theory optimizations have established precise geometric parameters for ethyl hydroperoxide conformers [12] [13] [9]. The optimized structures reveal oxygen-oxygen bond lengths of approximately 1.45 Ångströms, consistent with general peroxide bond characteristics [22] [23]. The carbon-oxygen-oxygen bond angles adopt values near 110 degrees, reflecting the tetrahedral hybridization of the terminal oxygen atom [22] [23].
The carbon-oxygen-oxygen-hydrogen dihedral angles define the conformational identity of ethyl hydroperoxide structures. The anti conformer exhibits dihedral angles near 180 degrees, while the gauche conformer adopts angles around 120 degrees [9] [22]. These geometric parameters provide essential constraints for spectroscopic modeling and chemical kinetics applications.
| Parameter | Value | Method/Source | Reference |
|---|---|---|---|
| O-O bond length | 1.45 Å | General peroxide | Wikipedia |
| R-O-O angle | 110° | General peroxide | Wikipedia |
| C-O-O-H dihedral (trans) | ~180° | Hydroperoxide typical | Wikipedia |
| C-O-O-H dihedral (gauche) | ~120° | Hydroperoxide typical | Wikipedia |
| O-H bond length | 0.96 Å | Typical O-H | NIST |